![molecular formula C23H21N3O2S B4939579 2-[[4-Phenyl-5-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanol](/img/structure/B4939579.png)
2-[[4-Phenyl-5-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-Phenyl-5-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 2-[[4-Phenyl-5-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanol typically involves multiple steps:
Starting Materials: The synthesis begins with 4-methylaniline, which is converted to N-(4-methylphenyl)hydrazinecarbothioamide.
Cyclization: This intermediate undergoes cyclization to form 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol.
Alkylation: The triazole thiol is then alkylated using 2-bromo-1-phenylethanone in alkaline conditions to form the corresponding ketone.
Reduction: Finally, the ketone is reduced to the secondary alcohol using sodium borohydride
Analyse Des Réactions Chimiques
2-[[4-Phenyl-5-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanol undergoes various chemical reactions:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The ketone can be reduced back to the alcohol.
Substitution: The triazole ring can undergo substitution reactions, particularly at the phenyl groups.
Common Reagents: Sodium borohydride for reduction, cesium carbonate for alkylation, and various oxidizing agents for oxidation
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Medicine: Investigated for its potential antibacterial, antifungal, and anticancer properties
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-[[4-Phenyl-5-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanol involves its interaction with various molecular targets:
Molecular Targets: The triazole ring interacts with enzymes and proteins, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
2-[[4-Phenyl-5-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanol can be compared with other triazole derivatives:
Similar Compounds:
Uniqueness: The presence of the phenylmethoxyphenyl group makes it unique, potentially enhancing its biological activity and specificity
Propriétés
IUPAC Name |
2-[[4-phenyl-5-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c27-15-16-29-23-25-24-22(26(23)20-9-5-2-6-10-20)19-11-13-21(14-12-19)28-17-18-7-3-1-4-8-18/h1-14,27H,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAPWKMIXUQJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)SCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}benzamide](/img/structure/B4939498.png)
![(5E)-5-[[3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione](/img/structure/B4939505.png)
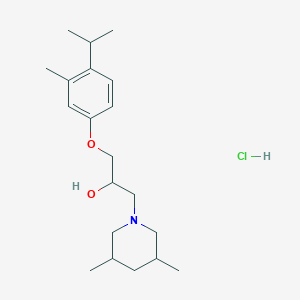
![2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4939513.png)
![1-(5-chloro-2-pyridinyl)-4-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B4939523.png)
![4-fluoro-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4939535.png)
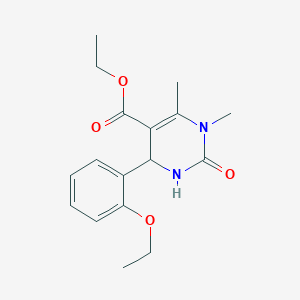
![(2,2-Dibromo-1-methylcyclopropyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B4939562.png)
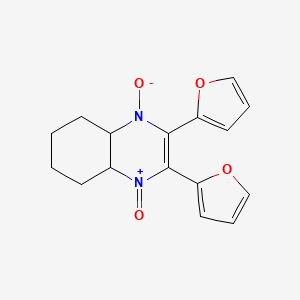
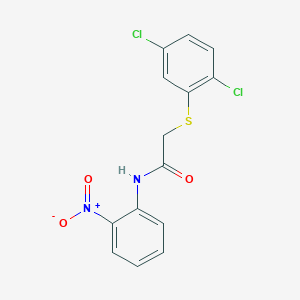
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[4-(methylthio)benzyl]butanamide](/img/structure/B4939576.png)
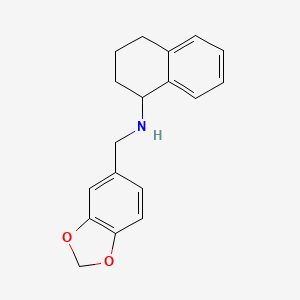
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(methylthio)propanamide](/img/structure/B4939588.png)
![5-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4939593.png)
